molecular formula C20H20N4O B2849228 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1798625-03-2

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2849228
CAS No.: 1798625-03-2
M. Wt: 332.407
InChI Key: DFIYBQJYSGSJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and early-stage pharmaceutical research. Its molecular structure incorporates two privileged scaffolds known for their biological relevance: a pyrrolidine ring and a pyrrole heterocycle. The saturated pyrrolidine ring is a widely used scaffold in drug discovery, valued for its ability to explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical properties of a molecule, which can lead to improved selectivity and metabolic profile . The incorporated pyrrole heterocycle is a five-membered nitrogen-containing ring found in many natural products and approved therapeutics, often associated with diverse biological activities . Benzamide derivatives, forming the core of this compound, are frequently investigated for their potential to modulate biological pathways and have been studied in contexts such as cell differentiation induction . This combination of features makes this compound a potentially valuable chemical tool for researchers developing new bioactive molecules. It is suited for use in library screening, target identification, and structure-activity relationship (SAR) studies, particularly in the fields of antibacterial and anticancer agent discovery where its constituent heterocycles are commonly explored . The product is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(16-6-8-18(9-7-16)23-12-3-4-13-23)22-17-10-14-24(15-17)19-5-1-2-11-21-19/h1-9,11-13,17H,10,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIYBQJYSGSJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a benzamide functional group. These structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that this compound may act through several mechanisms:

  • JAK Inhibition : Similar compounds have been identified as selective inhibitors of Janus kinase (JAK) pathways, which are critical in inflammatory responses and immune system regulation. JAK inhibitors have shown promise in treating autoimmune diseases and certain cancers .
  • Phosphodiesterase Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in anti-inflammatory processes .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, potentially through the modulation of cell cycle-related proteins .

Antitumor Activity

A recent study evaluated the antitumor effects of similar benzamide derivatives, demonstrating significant inhibition of cell proliferation in breast cancer models (MDA-MB-231 and BT-549). The mechanism was linked to the interaction with cyclin-dependent kinases (CDK) and the modulation of apoptosis pathways .

Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structures can reduce bronchial eosinophilia and airway hyperactivity in animal models. This suggests potential applications in treating asthma and other inflammatory conditions .

Case Studies

Case Study 1: JAK Inhibition
A study involving a structurally related compound demonstrated its ability to selectively inhibit JAK1, resulting in reduced inflammation markers in animal models. This supports the hypothesis that this compound may exhibit similar properties.

Case Study 2: Antitumor Efficacy
Another investigation focused on a series of pyrrolidine derivatives revealed that these compounds could inhibit tumor growth in xenograft models. The results indicated a promising therapeutic index for further development .

Data Summary

Biological Activity Mechanism Efficacy Reference
JAK InhibitionSelective inhibition of JAK1Significant reduction in inflammatory markers
Antitumor ActivityModulation of CDK proteinsEffective against MDA-MB-231 cells
Anti-inflammatory EffectsPDE4 inhibitionReduced airway hyperactivity

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and two analogous benzamide derivatives from recent literature (Blass et al.):

Compound Benzamide Substituent N-Substituent Key Heterocycles
Target Compound 4-(1H-pyrrol-1-yl) 1-(Pyridin-2-yl)pyrrolidin-3-yl Pyridine, pyrrolidine, pyrrole
9h: N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide 4-(Thiophen-3-yl) 4-(4-Cyanopyridin-2-yl)-1,4-diazepane Thiophene, pyridine (CN), diazepane
9i: 4-(Thiophen-3-yl)-N-(4-(4-(4-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide 4-(Thiophen-3-yl) 4-(4-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane Thiophene, pyridine (CF₃), diazepane

Key Observations :

Benzamide Substituent: The target compound employs a pyrrole group at the para position, whereas analogs 9h and 9h use a thiophene group.

N-Substituent : The target’s pyridin-2-yl-pyrrolidine substituent contrasts with the diazepane-linked pyridines in 9h and 9i. Diazepane’s seven-membered ring increases flexibility but may reduce metabolic stability compared to the rigid pyrrolidine scaffold .

Functional Groups : Analog 9i incorporates a trifluoromethyl group on pyridine, enhancing lipophilicity and resistance to oxidative metabolism, while the target lacks such modifications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 9h Compound 9i
Molecular Weight (g/mol) ~334 (calculated) 587.2 (MS: [M+H]⁺) Not reported
Polar Groups Pyrrole, pyridine Thiophene, cyano-pyridine Thiophene, CF₃-pyridine
Lipophilicity (LogP) Moderate (predicted) Higher (CN group) Highest (CF₃ group)

Discussion :

  • The target compound’s pyrrole group may improve aqueous solubility compared to 9h/9i’s thiophene.
  • The trifluoromethyl group in 9i significantly increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide, and how are yield and purity optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrrolidine and pyridine intermediates. Key steps include coupling the benzamide core with functionalized heterocycles under controlled conditions. Catalysts such as palladium complexes may enhance cross-coupling efficiency, while solvents like dimethylformamide (DMF) or dichloromethane (DCM) are selected based on solubility. Purification via column chromatography or recrystallization is critical for achieving >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography provides definitive proof of stereochemistry and solid-state packing, particularly for polymorphic forms. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, with retention time matching reference standards .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes kinase inhibition assays (e.g., CLK1, EGFR) due to structural similarity to kinase inhibitors. Cell viability assays (e.g., MTT in cancer cell lines) assess cytotoxicity. Receptor binding studies (e.g., GPCRs) utilize radioligand displacement techniques. Dose-response curves (IC₅₀/EC₅₀) guide potency evaluation .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize byproduct formation during large-scale synthesis?

Advanced optimization involves Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). Flow chemistry reduces side reactions by controlling residence time. Green chemistry principles, such as using ionic liquids or microwave-assisted synthesis, improve efficiency. Real-time monitoring with in-line HPLC-MS identifies transient impurities for immediate correction .

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?

Molecular dynamics simulations account for protein flexibility, which static docking misses. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Experimental validation via isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to reconcile computational vs. empirical results .

Q. How can forced degradation studies under ICH guidelines identify critical stability liabilities?

Accelerated degradation under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions reveals major degradation pathways. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation products (DPs), while QSAR models predict toxicity of DPs. Stabilization strategies include excipient selection or structural modification of labile groups (e.g., replacing ester linkages) .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

CRISPR-Cas9 knockout models validate target engagement in cellular contexts. Cryo-EM or X-ray co-crystallography visualizes ligand-target interactions at atomic resolution. Phosphoproteomics or metabolomics profiles downstream signaling effects. In vivo PET imaging with radiolabeled analogs (e.g., ¹¹C/¹⁸F) tracks biodistribution and target occupancy .

Q. How do researchers address batch-to-batch variability in crystallinity and its impact on bioavailability?

Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) characterize polymorphic forms. Nano-milling or spray drying improves solubility of amorphous forms. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystalline form with dissolution rates. Patent data on salt/cocrystal formulations (e.g., maleate, hemisuccinate) guide intellectual property strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.